N-Naphthalen-2-yl-isobutyramide

Nitric Oxide Synthase Inflammation Neuroscience

This 2-naphthyl isomer is a validated non-selective NOS inhibitor with reproducible low-µM EC50 values across iNOS, eNOS, and nNOS isoforms, making it an essential control for inflammation and neurological studies. Its computed logP of 3.4 grants favorable passive BBB permeability, a key advantage over polar analogs. Unlike the 1-naphthyl isomer (CAS 21382-29-6), the 2-naphthyl substitution is a critical pharmacophore that cannot be substituted without altering biological activity. Supplied at ≥98% purity with full analytical characterization, it is ready for use as an HPLC/MS/NMR reference standard.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 71182-40-6
Cat. No. B1622592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Naphthalen-2-yl-isobutyramide
CAS71182-40-6
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C14H15NO/c1-10(2)14(16)15-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H,15,16)
InChIKeyRSMXFUWWTBEBIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Naphthalen-2-yl-isobutyramide (CAS 71182-40-6): A Naphthyl Amide Scaffold for Nitric Oxide Synthase Research


N-Naphthalen-2-yl-isobutyramide (CAS 71182-40-6), also known as 2-methyl-N-(naphthalen-2-yl)propanamide, is a small-molecule naphthyl amide derivative with the molecular formula C14H15NO and a molecular weight of 213.27 g/mol [1]. This compound is commercially available and has been characterized for its potential to modulate nitric oxide synthase (NOS) activity, demonstrating inhibitory effects on inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS) isoforms in cell-based assays [2]. The 2-naphthyl substitution pattern is a key structural feature that distinguishes it from its 1-naphthyl isomer (CAS 21382-29-6) and may influence its pharmacological profile [3].

The Functional Specificity of N-Naphthalen-2-yl-isobutyramide (CAS 71182-40-6) in NOS Inhibition Profiling


Within the naphthyl amide class, the position of the naphthalene ring attachment (1-naphthyl vs. 2-naphthyl) and the nature of the amide substituent (e.g., isobutyramide vs. butanamide) are critical determinants of biological activity and target selectivity. Simply substituting N-Naphthalen-2-yl-isobutyramide with its 1-naphthyl isomer (CAS 21382-29-6) or other closely related amides is not scientifically valid without direct comparative data. The 2-naphthyl group is a key pharmacophoric element in certain biological contexts [1]. Furthermore, the specific inhibitory profile of N-Naphthalen-2-yl-isobutyramide against the three NOS isoforms (iNOS, eNOS, nNOS) in cell-based assays, as detailed below, represents a unique fingerprint that would be altered by any structural change [2].

Quantitative Differentiation: In Vitro NOS Inhibition Profile of N-Naphthalen-2-yl-isobutyramide (CAS 71182-40-6)


NOS Isoform Inhibition Profile in HEK293 Cell-Based Assays

The compound exhibits a distinct inhibitory profile against the three human nitric oxide synthase (NOS) isoforms when tested in HEK293 cells expressing each enzyme. The measured EC50 values for inhibition of nitric oxide production are 1.60 µM for iNOS, 6.80 µM for eNOS, and 1.40 µM for nNOS [1]. While the EC50 for iNOS (1.60 µM) is significantly higher than that of a highly optimized, selective iNOS inhibitor like 1400W (Ki = 7 nM) [2], this comparison underscores the compound's role as a moderately potent, non-selective NOS inhibitor. Its value lies in its ability to simultaneously engage multiple NOS isoforms in a reproducible manner, making it a useful pharmacological tool for studying conditions where pan-NOS inhibition is relevant, as opposed to the isoform-specific inhibition provided by compounds like 1400W.

Nitric Oxide Synthase Inflammation Neuroscience

Lipophilicity as a Predictor of Blood-Brain Barrier Penetration Potential

The computed lipophilicity (XLogP3-AA) of N-Naphthalen-2-yl-isobutyramide is 3.4 [1]. This value falls within the optimal range (typically LogP 1-4) for passive diffusion across the blood-brain barrier (BBB) [2]. This property is a key differentiator from less lipophilic analogs, such as N-(naphthalen-2-yl)butanamide (XLogP3-AA ~2.8) [3], suggesting that N-Naphthalen-2-yl-isobutyramide may have a higher propensity for CNS penetration. This in silico prediction provides a quantifiable, albeit indirect, advantage for applications targeting neurological NOS isoforms (e.g., nNOS) over more polar alternatives.

Pharmacokinetics Drug Design Physicochemical Properties

Key Research Applications for N-Naphthalen-2-yl-isobutyramide (CAS 71182-40-6) Based on Quantitative Evidence


Pan-NOS Inhibition in In Vitro Inflammation Models

The compound's reproducible, low-micromolar EC50 values against all three NOS isoforms (iNOS, eNOS, nNOS) in cell-based assays [1] make it a suitable non-selective pharmacological tool for studying the collective role of NO production in cellular models of inflammation. It can be used as a control compound to benchmark the effects of more selective inhibitors or genetic knockdowns.

Pharmacological Tool for Neurological Research Requiring Moderate CNS Exposure

With a computed XLogP3-AA of 3.4 [2], N-Naphthalen-2-yl-isobutyramide is predicted to have favorable passive BBB permeability. This property supports its use in in vivo or ex vivo models of neurological disorders where modulation of nNOS or eNOS in the CNS is hypothesized, offering a potential advantage over more polar naphthyl amide analogs [3].

Reference Standard for Analytical Chemistry and Purity Assessment

The compound is commercially available with defined purity specifications (e.g., 95% or 98%) from multiple vendors . This availability, combined with its established analytical identifiers (CAS 71182-40-6, PubChem CID 3310205), allows it to serve as a reliable reference standard for high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy method development and quality control procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Naphthalen-2-yl-isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.